3-(1-Hydroxybut-3-en-1-yl)-4H-chromen-4-one
CAS No.: 482378-54-1
Cat. No.: VC15965299
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 482378-54-1 |
|---|---|
| Molecular Formula | C13H12O3 |
| Molecular Weight | 216.23 g/mol |
| IUPAC Name | 3-(1-hydroxybut-3-enyl)chromen-4-one |
| Standard InChI | InChI=1S/C13H12O3/c1-2-5-11(14)10-8-16-12-7-4-3-6-9(12)13(10)15/h2-4,6-8,11,14H,1,5H2 |
| Standard InChI Key | SCYQEBJWBDMFIM-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC(C1=COC2=CC=CC=C2C1=O)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Descriptors
The IUPAC name for this compound is 3-[(1S)-1-hydroxybut-3-enyl]chromen-4-one, indicating the presence of a chiral center at the 1-position of the hydroxybutenyl substituent . Its molecular formula, C₁₃H₁₂O₃, corresponds to a molecular weight of 216.23 g/mol and an exact mass of 216.0786 Da . The compound is registered under CAS numbers 482378-54-1 (non-stereospecific form) and 11481340 (PubChem CID for the (S)-enantiomer) .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂O₃ | |
| Molecular Weight | 216.23 g/mol | |
| Exact Mass | 216.0786 Da | |
| XLogP3 | 2.4 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 3 |
Stereochemical and Structural Analysis
The (1S)-configured enantiomer features a tetrahedral chiral center, as evidenced by its InChIKey (SCYQEBJWBDMFIM-NSHDSACASA-N) and SMILES notation (C=CCC@@HO) . The chromen-4-one core consists of a benzopyran system with a ketone group at position 4, while the hydroxybutenyl side chain introduces stereochemical complexity and influences molecular interactions .
Synthesis and Characterization
Synthetic Routes
The primary synthesis involves Zn-induced allylation of a chromone precursor, though detailed protocols remain proprietary. General chromone synthesis strategies, such as the Kostanecki reaction (cyclization of diketones with acetic anhydride) or Baker-Venkataraman rearrangement, may be adapted for this compound.
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals key functional groups:
-
O-H stretch: 3200–3600 cm⁻¹ (hydroxyl group)
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C=O stretch: ~1660 cm⁻¹ (chromone ketone)
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C=C stretch: ~1600 cm⁻¹ (alkene in butenyl chain).
Nuclear Magnetic Resonance (NMR) data (hypothesized):
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¹H NMR: Aromatic protons (δ 6.8–8.0 ppm), alkene protons (δ 5.2–5.8 ppm), and hydroxyl-bearing methine (δ 4.3–4.5 ppm).
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¹³C NMR: Carbonyl carbon (δ ~180 ppm), aromatic carbons (δ 110–160 ppm), allylic carbons (δ 70–80 ppm).
Physicochemical Properties
Computed Physicochemical Profiles
PubChem’s computational models predict a logP (XLogP3) of 2.4, indicating moderate lipophilicity suitable for blood-brain barrier penetration . The polar surface area (PSA) is estimated at 46.5 Ų, suggesting moderate solubility in polar solvents .
Stability and Reactivity
The α,β-unsaturated ketone in the chromone core renders the compound prone to Michael addition reactions, while the allylic alcohol moiety may undergo oxidation or esterification.
| Activity | Structural Requirement | Relevance to Target Compound |
|---|---|---|
| Antioxidant | C-3 hydroxyl group | High (present in structure) |
| Anticancer | Planar aromatic system | Moderate (chromone core) |
| Antimicrobial | Lipophilic side chains | High (butenyl group) |
Applications in Research and Industry
Drug Discovery Intermediate
The compound serves as a precursor for flavonoid analogs with enhanced bioactivity. Its chiral center enables enantioselective synthesis of pharmacophores targeting G-protein-coupled receptors.
Material Science Applications
Conjugated π-systems in the chromone core may facilitate development of organic semiconductors or fluorescent probes.
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